molecular formula C8H16Cl3O3P B14672523 Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester CAS No. 38672-36-5

Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester

Cat. No.: B14672523
CAS No.: 38672-36-5
M. Wt: 297.5 g/mol
InChI Key: BMRYAQIUSSCJPX-UHFFFAOYSA-N
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Description

Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester is an organophosphorus compound with the molecular formula C8H16Cl3O3P and a molecular weight of 297.54 g/mol . This compound is characterized by the presence of a phosphonic acid group, an ethyl ester, and a trichloropentyl group, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphosphonic acid ethyl 5,5,5-trichloropentyl ester typically involves the reaction of methylphosphonic acid with ethyl alcohol and 5,5,5-trichloropentanol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{P(O)(OH)}_2 + \text{C}_2\text{H}_5\text{OH} + \text{C}_5\text{H}_8\text{Cl}_3\text{OH} \rightarrow \text{C}8\text{H}{16}\text{Cl}_3\text{O}_3\text{P} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phosphonic acid esters.

Scientific Research Applications

Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylphosphonic acid ethyl 5,5,5-trichloropentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The trichloropentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester is unique due to the presence of the trichloropentyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

38672-36-5

Molecular Formula

C8H16Cl3O3P

Molecular Weight

297.5 g/mol

IUPAC Name

1,1,1-trichloro-5-[ethoxy(methyl)phosphoryl]oxypentane

InChI

InChI=1S/C8H16Cl3O3P/c1-3-13-15(2,12)14-7-5-4-6-8(9,10)11/h3-7H2,1-2H3

InChI Key

BMRYAQIUSSCJPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OCCCCC(Cl)(Cl)Cl

Origin of Product

United States

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